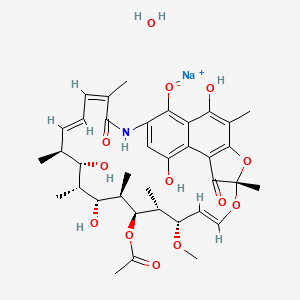

Rifamycin SV (sodium salt hydrate)

Description

BenchChem offers high-quality Rifamycin SV (sodium salt hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rifamycin SV (sodium salt hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C37H48NNaO13 |

|---|---|

Molecular Weight |

737.8 g/mol |

IUPAC Name |

sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-29-olate;hydrate |

InChI |

InChI=1S/C37H47NO12.Na.H2O/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);;1H2/q;+1;/p-1/b11-10+,14-13+,17-12-;;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;;/m0../s1 |

InChI Key |

AIGRNYZMKQHSDC-QFXUYNQWSA-M |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2[O-])C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C.O.[Na+] |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2[O-])C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C.O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Rifamycin SV: Antibacterial Spectrum, Mechanism, and Experimental Profiling

Topic: Antibacterial Spectrum and Mechanistic Profile of Rifamycin SV Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rifamycin SV (Ansamycin class) represents the parent scaffold for the rifamycin family, including rifampicin and rifaximin. While historically overshadowed by its semi-synthetic derivatives, Rifamycin SV has re-emerged in clinical relevance due to novel delivery technologies (e.g., Multi-Matrix System, MMX) that exploit its unique physicochemical properties.

This technical guide delineates the antibacterial spectrum of Rifamycin SV, distinguishing its potent activity against Gram-positive cocci and anaerobes from its concentration-dependent efficacy against select Gram-negative enteropathogens. Furthermore, it details the molecular causality of its action, resistance liabilities, and standardized protocols for in vitro susceptibility profiling.

Molecular Mechanism of Action

Target Engagement: RNA Polymerase Inhibition

The primary bactericidal mechanism of Rifamycin SV is the inhibition of DNA-dependent RNA polymerase (RNAP). Unlike inhibitors that compete with substrates, Rifamycin SV functions via steric occlusion .

-

Binding Site: The antibiotic binds to a distinct pocket within the

-subunit (encoded by rpoB) of the bacterial RNAP holoenzyme. This pocket is located deep within the DNA/RNA channel, approximately 12 Å away from the active catalytic center ( -

Steric Blockade: Upon binding, the ansa-bridge of the Rifamycin SV molecule physically obstructs the path of the elongating RNA transcript.

-

Abortive Initiation: The enzyme can catalyze the formation of the first phosphodiester bond, but synthesis is blocked after 2–3 nucleotides. This results in the release of short RNA oligomers ("abortive initiation") and cessation of protein synthesis.

Secondary Mechanism: Oxidative Stress

Recent data suggests a secondary bactericidal driver, particularly relevant in low-oxygen environments or anaerobes. Rifamycin SV undergoes a metal-ion-catalyzed (e.g.,

Pathway Visualization

Figure 1: Dual mechanistic pathways of Rifamycin SV involving RNAP steric occlusion and ROS generation.

Antibacterial Spectrum Profile

Rifamycin SV exhibits a distinct spectrum characterized by high potency against Gram-positive organisms and anaerobes, with variable activity against Gram-negatives depending on local concentration (e.g., enteric delivery).[1]

Quantitative Susceptibility Data (MIC)

The following data summarizes MIC

| Organism Group | Pathogen | MIC | MIC | Clinical Relevance |

| Gram-Positive Cocci | Staphylococcus aureus (MSSA/MRSA) | 0.008 - 0.015 | 0.03 | Highly Potent. Rapid resistance if monotherapy. |

| Streptococcus pyogenes | ≤ 0.03 | 0.06 | Highly Potent. | |

| Enterococcus faecalis | 0.5 - 2.0 | 4.0 | Moderate activity. | |

| Anaerobes | Clostridioides difficile | ≤ 0.03 | 0.03 | Superior to Vancomycin/Metronidazole.[1][2] |

| Bacteroides fragilis | 0.5 | 1.0 | Good activity. | |

| Gardnerella vaginalis | 0.25 | 0.5 | Relevant for topical/local use. | |

| Gram-Negative | Escherichia coli (EAEC/ETEC) | 32 | 128 | High MICs. Effective only via local colonic delivery (MMX). |

| Campylobacter jejuni | > 512 | > 512 | Intrinsically Resistant. | |

| Neisseria gonorrhoeae | 0.25 | 0.5 | Susceptible. | |

| Haemophilus influenzae | 0.25 | 0.5 | Susceptible.[3] |

Key Insight: While E. coli MICs appear high (32–128 µg/mL), Rifamycin SV MMX achieves fecal concentrations >5000 µg/g, rendering these pathogens clinically susceptible in the context of Traveler's Diarrhea [1, 2].

Resistance Mechanisms

Resistance to Rifamycin SV is primarily chromosomal and single-step, arising from point mutations in the rpoB gene.

-

Mutation Hotspots: Codons 516, 526, and 531 (E. coli numbering).

-

S531L: Most common; preserves enzyme function but abolishes drug binding.

-

H526Y: Steric clash preventing ansa-bridge insertion.

-

-

Cross-Resistance: Complete cross-resistance exists between Rifamycin SV, Rifampicin, and Rifaximin.

-

Fitness Cost: Some mutations (e.g., D516V) confer a fitness cost, while S531L often has negligible impact on bacterial fitness, facilitating persistence.

Experimental Protocols: Susceptibility Testing

For researchers validating Rifamycin SV activity, standard CLSI/EUCAST protocols must be adapted to account for the drug's specific properties (e.g., light sensitivity, solubility).

Protocol: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Rifamycin SV against a target isolate.

Reagents:

-

Rifamycin SV Sodium Salt (Sigma-Aldrich or equivalent).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Solvent: DMSO or Methanol (Stock solution).

Workflow:

-

Stock Preparation:

-

Dissolve Rifamycin SV in DMSO to a concentration of 10,240 µg/mL.

-

Critical: Protect from light. Rifamycins are photo-labile.

-

-

Dilution Series:

-

Prepare 2-fold serial dilutions in CAMHB. Range: 512 µg/mL down to 0.001 µg/mL (depending on target species).

-

-

Inoculum Preparation:

-

Prepare bacterial suspension from fresh overnight culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

-

Dilute 1:100 in CAMHB.

-

-

Assay Assembly:

-

Add 50 µL of diluted antibiotic to 96-well plate.

-

Add 50 µL of bacterial inoculum (Final volume 100 µL; Final inoculum ~5 x 10^5 CFU/mL).

-

-

Incubation:

-

Incubate at 35 ± 2°C for 16–20 hours (Aerobes) or 48 hours (Anaerobes).

-

-

Readout:

-

Determine MIC as the lowest concentration with no visible growth.[4]

-

Workflow Visualization

Figure 2: Standardized Broth Microdilution Workflow for Rifamycin SV.

Clinical Context & Application

Rifamycin SV MMX (Aemcolo/Relafalk)

The MMX (Multi-Matrix) technology encapsulates Rifamycin SV in a gastro-resistant, pH-dependent coating.

-

Release Profile: Releases active drug only at pH ≥ 7.0 (distal small intestine and colon).[5]

-

Systemic Absorption: < 0.1%.[5] This minimizes systemic toxicity and drug-drug interactions (DDIs) typical of systemic rifamycins (e.g., CYP3A4 induction).

-

Indication: Traveler's Diarrhea caused by non-invasive strains of E. coli.[6]

Comparative Efficacy

-

Vs. Ciprofloxacin: Non-inferior for Traveler's Diarrhea, with a lower risk of promoting ESBL-producing E. coli colonization [2].[7][8]

-

Vs. Rifaximin: Similar spectrum, but Rifamycin SV shows superior potency against C. difficile in preclinical models [1].

References

-

Farrell, D. J., et al. (2011).[9] "In vitro activity and single-step mutational analysis of rifamycin SV tested against enteropathogens associated with traveler's diarrhea and Clostridium difficile."[2][9][10] Antimicrobial Agents and Chemotherapy, 55(3), 992-996.[10] Link

-

Steffen, R., et al. (2018). "Rifamycin SV-MMX® for treatment of travellers’ diarrhea: equally effective as ciprofloxacin and not associated with the acquisition of multi-drug resistant bacteria."[8] Journal of Travel Medicine, 25(1).[7][8] Link[7]

-

Campbell, E. A., et al. (2001). "Structural mechanism for rifampicin inhibition of bacterial rna polymerase." Cell, 104(6), 901-912. Link

-

Scarpignato, C., & Pelosini, I. (2005).[9] "Rifaximin, a poorly absorbed antibiotic: pharmacology and clinical potential."[2][5][6][9][11] Chemotherapy, 51(Suppl. 1), 36-66.[9] Link

-

Clinical and Laboratory Standards Institute (CLSI). (2023). "M100: Performance Standards for Antimicrobial Susceptibility Testing." Link

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. In vitro activity and single-step mutational analysis of rifamycin SV tested against enteropathogens associated with traveler's diarrhea and Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rifamycin SV-MMX® for treatment of travellers’ diarrhea: equally effective as ciprofloxacin and not associated with the acquisition of multi-drug resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reference.medscape.com [reference.medscape.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rifamycin SV Anti-inflammatory and Immunomodulatory Activities for Treatment of Mucosal and Liver Inflammation [infectiologyjournal.com]

- 10. In vitro activity and single-step mutational analysis of rifamycin SV tested against enteropathogens associated with traveler's diarrhea and Clostridium difficile. - JMI Laboratories [jmilabs.com]

- 11. Rifampin and Rifaximin Resistance in Clinical Isolates of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Solubility of Rifamycin SV Sodium Salt Hydrate in DMSO and Ethanol

Introduction: The Critical Role of Solubility in the Application of Rifamycin SV

Rifamycin SV, a potent broad-spectrum antibiotic, is a cornerstone in the treatment of various bacterial infections.[1][2] Its sodium salt hydrate form is often utilized in research and pharmaceutical formulations. A fundamental understanding of its solubility in common laboratory solvents, such as dimethyl sulfoxide (DMSO) and ethanol, is paramount for researchers, scientists, and drug development professionals. The solubility characteristics of a compound dictate its utility in in vitro assays, the feasibility of formulation strategies, and ultimately, its bioavailability and therapeutic efficacy.[3] This document provides a detailed guide to understanding and determining the solubility of Rifamycin SV sodium salt hydrate in DMSO and ethanol, offering both established data and practical protocols for in-house verification.

Physicochemical Properties of Rifamycin SV Sodium Salt Hydrate

A comprehensive understanding of the molecule's properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₃₇H₄₆NNaO₁₂ (anhydrous basis) | [1][2][4] |

| Molecular Weight | 719.75 g/mol (anhydrous basis) | [5][6] |

| Appearance | Dark red or orange-red crystalline powder | [7][8] |

| Storage Temperature | -20°C | [4][5] |

Quantitative Solubility Data

Published data indicates that Rifamycin SV sodium salt hydrate exhibits good solubility in both DMSO and ethanol.

| Solvent | Reported Solubility | Source |

| DMSO | ~30 mg/mL | [1][2][4][9] |

| Ethanol | ~30 mg/mL - 50 mg/mL | [1][2][4][5] |

| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [1][2][4][9] |

| Water | Soluble | [5][7] |

| Dimethylformamide (DMF) | ~30 mg/mL | [1][2][9] |

Note: The term "soluble" for water indicates qualitative solubility; quantitative data may vary. It is also noted that for maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in ethanol.[4]

Experimental Workflow for Solubility Determination

The following diagram outlines a robust workflow for experimentally verifying the solubility of Rifamycin SV sodium salt hydrate. This protocol is designed to be self-validating by ensuring equilibrium is reached and results are reproducible.

Caption: Experimental workflow for determining the equilibrium solubility of Rifamycin SV sodium salt hydrate.

Detailed Protocol: Saturated Shake-Flask Method

The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and accuracy.[10][11]

Materials:

-

Rifamycin SV sodium salt hydrate (crystalline solid, purity >98%)[1][4]

-

Anhydrous DMSO

-

Anhydrous Ethanol

-

Microcentrifuge tubes (e.g., 2 mL)

-

Vortex mixer

-

Thermomixer or incubator shaker

-

Calibrated analytical balance

-

Microcentrifuge

-

UV-Vis spectrophotometer and cuvettes

-

Calibrated pipettes

Procedure:

-

Preparation of Solvent Vials: Add a pre-determined volume (e.g., 1 mL) of DMSO and ethanol to separate microcentrifuge tubes. Prepare at least three replicates for each solvent to ensure statistical validity.

-

Addition of Solute: Add an excess amount of Rifamycin SV sodium salt hydrate to each tube. The goal is to have undissolved solid remaining after equilibration, which confirms saturation. A starting point could be 40-50 mg per mL of solvent.

-

Equilibration: Tightly cap the tubes and place them in a thermomixer or incubator shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being ideal to ensure complete saturation.[11]

-

Phase Separation: After equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.[10] This step is critical for accurate results.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Dilution: Due to the high concentration, it will be necessary to dilute the supernatant with the respective solvent to bring the absorbance within the linear range of the spectrophotometer. Perform a series of accurate serial dilutions.

-

Quantification: Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the appropriate wavelength (λmax for Rifamycin SV are 226, 315, and 450 nm).[1][2][4] Calculate the concentration based on a pre-established calibration curve of Rifamycin SV sodium salt hydrate in the respective solvent.

-

Calculation of Solubility: Back-calculate the concentration in the original undiluted supernatant to determine the solubility in mg/mL.

Causality and Experimental Considerations

-

Why use an excess of the compound? To ensure that the solution is truly saturated at equilibrium. The presence of undissolved solid is a visual confirmation of saturation.[11]

-

Why is temperature control important? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.[11]

-

Why is agitation necessary? Agitation increases the surface area of the solute exposed to the solvent, facilitating faster dissolution and reaching equilibrium more efficiently.

-

Why is phase separation critical? Incomplete separation of the solid from the liquid phase will lead to an overestimation of the solubility.[10]

-

Why use a calibration curve? A calibration curve provides a reliable and accurate method for converting absorbance readings to concentration, which is essential for quantitative analysis.

Logical Framework for Solvent Selection and Application

The choice of solvent has significant implications for downstream applications. The following diagram illustrates the decision-making process based on solubility data.

Caption: Decision-making framework for solvent selection based on solubility and application requirements.

Safety and Handling

Rifamycin SV sodium salt hydrate should be handled with care. While some safety data sheets indicate it is not classified as a hazardous substance, it is prudent to follow standard laboratory safety procedures.[9][12] This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.[4][13] For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).[9][12][13]

Conclusion

The high solubility of Rifamycin SV sodium salt hydrate in both DMSO and ethanol (~30 mg/mL) provides researchers with flexibility in preparing stock solutions for a wide range of in vitro and formulation studies. The choice between these solvents will depend on the specific requirements of the experiment, with particular attention to potential solvent-induced effects in biological systems. By following the detailed protocols outlined in this guide, researchers can confidently prepare solutions of Rifamycin SV sodium salt hydrate and ensure the accuracy and reproducibility of their experimental results.

References

-

Rifamycin Sodium Salt CAS 14897-39-3. (n.d.). Home Sunshine Pharma. Retrieved from [Link]

-

Rifamycin SV sodium salt. (n.d.). ChemBK. Retrieved from [Link]

-

Rifamycin SV (sodium salt hydrate) | C37H48NNaO13 | CID 168310367. (n.d.). PubChem. Retrieved from [Link]

-

Summary of solubility measurement protocols of each company before harmonization. (n.d.). ResearchGate. Retrieved from [Link]

-

Rifamycin Sodium Salt/ Rifamycin Sv Sodium 14897-39-3. (n.d.). A.H.A International Co., Ltd. Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). LKT Laboratories, Inc. Retrieved from [Link]

-

SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). SlideShare. Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

-

Rifamycin SV sodium salt | C37H46NNaO12 | CID 42620466. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Rifamycin SV (sodium salt hydrate) | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Rifamycin Sodium Salt CAS 14897-39-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Rifamycin SV sodium salt | C37H46NNaO12 | CID 42620466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Rifamycin Sodium Salt/ Rifamycin Sv Sodium 14897-39-3 [ahabiochem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Application Note: Elucidating the Redox Chemistry of Rifamycin SV with Electron Spin Resonance Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Mechanisms with ESR

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful analytical technique for the detection and characterization of paramagnetic species, i.e., molecules or ions containing one or more unpaired electrons.[1] This unique specificity makes ESR an invaluable tool in drug development and molecular biology for studying free radicals, transition metal complexes, and reaction intermediates that are often central to a drug's mechanism of action or toxicity profile.[2][3] Rifamycin SV, a member of the ansamycin class of antibiotics, is known for its antibacterial properties, which stem from its ability to inhibit bacterial DNA-dependent RNA polymerase.[4][5] However, its broader biochemical activity, including its interactions with metal ions and its potential to engage in redox cycling, presents a compelling case for investigation by ESR.

This application note provides a detailed guide for researchers on utilizing ESR spectroscopy to study Rifamycin SV. We will delve into protocols for examining its coordination with divalent metal ions and for detecting and identifying radical species generated during its oxidative processes. The methodologies described herein are designed to be self-validating, with explanations grounded in established physicochemical principles to ensure robust and reproducible results.

The Principle: Rifamycin SV as a Pro-oxidant and Metal Chelator

The chemical structure of Rifamycin SV, featuring a naphthohydroquinone core, makes it susceptible to oxidation. This process can be catalyzed by transition metal ions, such as copper (Cu²⁺) and manganese (Mn²⁺), leading to the formation of a semiquinone radical—an ESR-active intermediate.[6][7] This interaction is twofold: Rifamycin SV can chelate metal ions, and this complexation can facilitate a redox cycle that generates reactive oxygen species (ROS), including the highly reactive hydroxyl radical (•OH).[2][8][9]

ESR spectroscopy allows for the direct observation of the Rifamycin SV semiquinone radical and the metal complexes themselves.[6][7] Furthermore, through a technique called "spin trapping," short-lived radicals like •OH, which are otherwise difficult to detect, can be captured by a spin-trapping agent to form a more stable radical adduct with a characteristic ESR spectrum.[6][10]

Protocol 1: Characterization of Rifamycin SV-Metal Ion Complexes by ESR

This protocol details the procedure for observing the formation of complexes between Rifamycin SV and divalent metal ions like Cu²⁺.

Materials:

-

Rifamycin SV sodium salt

-

Copper(II) sulfate (CuSO₄) or Manganese(II) chloride (MnCl₂)

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-purity water

-

ESR-grade quartz capillary tubes or flat cells

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of Rifamycin SV in a suitable organic solvent (e.g., DMSO) and a 10 mM aqueous stock solution of the metal salt (e.g., CuSO₄).

-

-

Sample Preparation:

-

In a microcentrifuge tube, prepare the final reaction mixture. For a final volume of 200 µL, add the components in the following order:

-

150 µL of PBS (pH 7.4)

-

20 µL of Rifamycin SV stock solution (final concentration: 1 mM)

-

20 µL of CuSO₄ stock solution (final concentration: 1 mM)

-

-

Vortex the solution gently for 10 seconds.

-

Incubate at room temperature for 5 minutes to allow for complex formation.

-

-

ESR Sample Loading:

-

Carefully draw the solution into an ESR-grade quartz capillary tube, ensuring no air bubbles are present.[11]

-

Seal the bottom of the capillary with clay or a suitable sealant.

-

Place the capillary tube into a standard ESR tube for support.

-

-

ESR Spectrometer Setup and Data Acquisition:

-

Insert the sample into the ESR spectrometer's resonant cavity.

-

Set the spectrometer parameters. Typical X-band (9-10 GHz) settings for transition metal complexes are provided in the table below.[6]

-

Record the ESR spectrum. The spectrum of the Cu²⁺-Rifamycin SV complex is expected to show anisotropic features characteristic of a square-planar copper complex.[7]

-

Data Presentation: Recommended ESR Spectrometer Parameters

| Parameter | Setting for Metal Complex Analysis | Setting for Radical Detection |

| Microwave Frequency | ~9.5 GHz (X-band) | ~9.5 GHz (X-band) |

| Microwave Power | 5 - 10 mW | 1 - 5 mW |

| Center Field | 3200 G | 3350 G |

| Sweep Width | 1000 - 2000 G | 100 G |

| Modulation Frequency | 100 kHz | 100 kHz |

| Modulation Amplitude | 1 - 5 G | 0.1 - 1 G |

| Time Constant | 0.1 s | 0.03 s |

| Scan Time | 2 - 4 minutes | 1 - 2 minutes |

| Temperature | Room Temperature (298 K) | Room Temperature (298 K) |

Protocol 2: Detection of Rifamycin SV Semiquinone Radical

This protocol focuses on detecting the semiquinone radical formed during the metal-catalyzed autoxidation of Rifamycin SV.

Materials:

-

Same as Protocol 1.

Procedure:

-

Sample Preparation:

-

Prepare the sample as described in Protocol 1, steps 1 and 2. It is crucial that this experiment is conducted under aerobic conditions as oxygen is required for the autoxidation process.[7]

-

-

ESR Sample Loading:

-

Load the sample into the ESR capillary tube as previously described.

-

-

ESR Spectrometer Setup and Data Acquisition:

-

Use the spectrometer settings optimized for radical detection (see table above). Note the lower microwave power to avoid signal saturation and the narrower sweep width centered around the expected g-value for an organic radical (g ≈ 2.003-2.004).[6][7]

-

Record the ESR spectrum. A singlet signal at g ≈ 2.0031 is characteristic of the Rifamycin SV semiquinone radical.[7] The intensity of this signal may increase over a short period as the reaction proceeds.

-

Protocol 3: Spin Trapping of Hydroxyl Radicals (•OH)

This protocol utilizes the spin trap N-tert-butyl-α-phenylnitrone (PBN) to detect the formation of hydroxyl radicals.

Materials:

-

All materials from Protocol 1.

-

N-tert-butyl-α-phenylnitrone (PBN).

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1 M stock solution of PBN in ethanol.

-

-

Sample Preparation:

-

In a microcentrifuge tube, add the components in the following order for a 200 µL final volume:

-

130 µL of PBS (pH 7.4)

-

20 µL of PBN stock solution (final concentration: 100 mM)

-

20 µL of Rifamycin SV stock solution (final concentration: 1 mM)

-

20 µL of CuSO₄ stock solution (final concentration: 1 mM)

-

-

Vortex gently and incubate at room temperature.

-

-

ESR Sample Loading and Data Acquisition:

-

Load the sample into an ESR capillary tube.

-

Record the spectrum using the parameters for radical detection. The resulting spectrum of the PBN-OH adduct is a characteristic triplet of doublets.[10] The hyperfine coupling constants (aN and aH) can be used to confirm the identity of the trapped radical.

-

Visualization of Experimental Workflow and Mechanism

Experimental Workflow Diagram

Caption: Metal-catalyzed oxidation of Rifamycin SV.

Causality and Trustworthiness in Experimental Design

-

Choice of Buffer: A phosphate buffer at physiological pH (7.4) is chosen to mimic biological conditions and ensure the stability of the reactants.

-

Aerobic Conditions: The generation of the semiquinone radical and subsequent ROS is an oxidative process requiring molecular oxygen. [7]Therefore, deoxygenation of the samples should be avoided for Protocols 2 and 3.

-

Microwave Power: For radical detection, low microwave power is critical. High power can lead to saturation of the ESR signal, where the rate of absorption equals the rate of stimulated emission, causing a broadening and decrease in the observed signal intensity.

-

Spin Trap Concentration: A high concentration of the spin trap (PBN) is used to ensure efficient trapping of the short-lived hydroxyl radicals, maximizing the signal-to-noise ratio of the resulting adduct spectrum. [10]* Controls: It is essential to run appropriate controls. For instance, a spectrum of Rifamycin SV alone and the metal ion alone should be recorded to ensure they are ESR-silent under the experimental conditions. For the spin trapping experiment, a sample without Rifamycin SV should be run to confirm that no radicals are generated from the other components.

By carefully controlling these parameters and understanding their impact on the system, researchers can generate trustworthy and interpretable data, providing deep insights into the complex redox behavior of Rifamycin SV.

References

-

Kono, Y. (1982). Electron spin resonance studies on the oxidation of rifamycin SV catalyzed by metal ions. The Journal of Biochemistry, 91(1), 397-401. [Link]

-

Oxford Academic. (n.d.). Electron Spin Resonance Studies on the Oxidation of Rifamycin SV Catalyzed by Metal Ions. The Journal of Biochemistry. [Link]

-

Antholine, W. E., & Fann, Y. C. (1996). Biomolecular Dynamics and Electron Spin Resonance Spectra of Copper Complexes of Antitumour Agents in Solution. RSC Publishing. [Link]

-

Ganeva, V., et al. (2007). Spin-labeled rifamycin: biological activity. PubMed. [Link]

-

Miller, D. M., et al. (1992). Stimulation of microsomal production of reactive oxygen intermediates by rifamycin SV: effect of ferric complexes and comparisons between NADPH and NADH. PubMed. [Link]

-

Ishibashi, Y., & Kono, Y. (1980). Oxygen Enhancement of bactericidal activity of rifamycin SV on Escherichia coli and aerobic oxidation of rifamycin SV to rifamycin S catalyzed by manganous ions: the role of superoxide. PubMed. [Link]

-

Augusto, O., et al. (2000). Aromatic hydroxylation in PBN spin trapping by hydroxyl radicals and cytochrome P-450. Free Radical Biology and Medicine, 28(4), 548-557. [Link]

-

Institut für Biophysik. (n.d.). Electron Spin Resonance (ESR) Spectroscopy. Goethe Universität Frankfurt. [Link]

-

JEOL. (n.d.). ESR sample preparation. JEOL Ltd. [Link]

-

MIT OpenCourseWare. (n.d.). Experiment #2B: Electron Spin Resonance Spectroscopy. Massachusetts Institute of Technology. [Link]

-

Chemistry LibreTexts. (2021, March 5). 27.10: Electron-Spin Resonance (ESR) Spectroscopy of Organic Radicals. [Link]

-

CIQTEK. (2024, August 19). Step-by-Step Guide to Prepare EPR Samples. [Link]

-

Spectroscopy Class Notes. (n.d.). Applications in free radical and transition metal chemistry. [Link]

-

Banaras Hindu University. (n.d.). Spectrochemical Analysis Topic: Electron Spin Resonance (ESR) Spectroscopy. [Link]

-

Davies, M. J. (2012). Detection and characterisation of radicals in biological materials using EPR methodology. PubMed. [Link]

-

Unacademy. (2024, July 3). Understanding Electron Spin Resonance (ESR) for Analyzing Radicals. [Link]

-

Slideshare. (n.d.). APPLICATIONS OF ESR SPECTROSCOPY TO METAL COMPLEXES. [Link]

-

Dabbs, E. R. (1994). Recent trends in rifamycin research. PubMed. [Link]

-

Floss, H. G., & Yu, T. W. (2016). Rifamycins, Alone and in Combination. PubMed. [Link]

-

Scribd. (n.d.). Esr Spectra of Oganic Free Radical. [Link]

-

ResearchGate. (n.d.). What is the procedure to prepare samples for an electron spin resonance (ESR) measurement?. [Link]

-

ResearchGate. (n.d.). Detection of hydroxyl radical by EPR spin-trapping spectroscopy. [Link]

Sources

- 1. Understanding Electron Spin Resonance (ESR) for Analyzing Radicals • Environmental Studies (EVS) Institute [evs.institute]

- 2. web.mit.edu [web.mit.edu]

- 3. bhu.ac.in [bhu.ac.in]

- 4. chemrxiv.org [chemrxiv.org]

- 5. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 6. jeol.com [jeol.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]

- 11. faculty.georgetown.edu [faculty.georgetown.edu]

Application of Rifamycin SV in Mycobacterium tuberculosis Research: A Technical Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Rifamycin SV and its derivatives in the study of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This guide is designed to offer not just procedural steps but also the underlying scientific rationale to empower robust and insightful research.

Foundational Principles: Understanding Rifamycin's Interaction with M. tuberculosis

Rifamycins, a class of ansamycin antibiotics, are a cornerstone of modern anti-tubercular therapy.[1] Their potent bactericidal activity against M. tuberculosis stems from a highly specific mechanism of action, which is also the focal point for the development of resistance.

Mechanism of Action: Inhibition of Bacterial Transcription

Rifamycin SV and its more clinically prevalent derivative, Rifampicin, exert their bactericidal effect by targeting the bacterial DNA-dependent RNA polymerase (RNAP).[][3] This enzyme is critical for the transcription of DNA into RNA, a fundamental step in protein synthesis and, consequently, bacterial viability.[3]

The core mechanism involves the binding of the rifamycin molecule to the β-subunit of the RNAP.[4][5] This binding event physically obstructs the path of the elongating RNA transcript, preventing the formation of phosphodiester bonds and halting RNA synthesis after only a few nucleotides have been joined.[][3] A key advantage of rifamycins is their high selectivity for prokaryotic RNAP, which minimizes their effect on the corresponding mammalian enzymes, thus reducing host toxicity.[3]

Caption: Mechanism of Rifamycin SV action in M. tuberculosis.

Mechanisms of Resistance: A Tale of Target Modification

The clinical efficacy of rifamycins is threatened by the emergence of drug-resistant M. tuberculosis strains. The predominant mechanism of resistance involves mutations in the gene encoding the β-subunit of RNAP, known as rpoB.[6]

Over 95% of rifampicin-resistant clinical isolates harbor mutations within an 81-bp region of the rpoB gene, often referred to as the Rifampicin Resistance-Determining Region (RRDR).[5] Mutations in specific codons, such as 516, 526, and 531, are particularly common and lead to amino acid substitutions that alter the conformation of the rifamycin binding pocket.[5][7] These structural changes can reduce the binding affinity of the drug, rendering it ineffective.[8][9] For instance, the H526Y mutation can create steric hindrance that prevents rifamycin from binding, while the S531L mutation can lead to a disordering of the binding interface upon drug interaction.[7][8]

While less common, other mechanisms like the action of efflux pumps that actively transport the drug out of the bacterial cell may also contribute to reduced susceptibility.[5][10]

In Vitro Susceptibility Testing of M. tuberculosis against Rifamycin SV

Determining the Minimum Inhibitory Concentration (MIC) of Rifamycin SV is a fundamental in vitro assay to assess its potency against susceptible and resistant M. tuberculosis strains.

Quantitative Antimicrobial Activity Data

The following table summarizes the typical MIC ranges for various rifamycins against different mycobacterial species, providing a baseline for experimental expectations.

| Compound | Mycobacterium Strain | MIC (mg/L) |

| Rifampicin | M. tuberculosis H37Ra | 0.03[11] |

| Rifampicin | M. abscessus (reference strain) | >32[11] |

| Rifabutin | M. avium complex (clinical isolates) | MIC90: ≤0.125[11] |

| Rifapentine | M. avium complex (clinical isolates) | MIC90: ≤2.0[11] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Protocol: Broth Microdilution MIC Assay

This protocol outlines the determination of the MIC of Rifamycin SV against M. tuberculosis using the broth microdilution method.

Materials:

-

Rifamycin SV stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

M. tuberculosis culture in mid-log phase

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

Sterile 96-well microplates

-

Incubator at 37°C

Procedure:

-

Prepare Drug Dilutions: Create a serial two-fold dilution of the Rifamycin SV stock solution in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.[11]

-

Prepare Inoculum: Adjust the turbidity of a mid-log phase M. tuberculosis culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]

-

Inoculate Plates: Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 100 µL of this diluted suspension to each well containing the drug dilutions.[11]

-

Controls:

-

Positive Control: A well containing bacteria and drug-free broth.

-

Negative Control: A well containing only broth.

-

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.[11]

-

Determine MIC: The MIC is the lowest concentration of Rifamycin SV that results in the complete inhibition of visible bacterial growth.[11] This can be assessed visually or by using a viability indicator such as resazurin.

Sources

- 1. tandfonline.com [tandfonline.com]

- 3. What is the mechanism of Rifampin? [synapse.patsnap.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Study of the Rifampin Monoresistance Mechanism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rifampicin drug resistance and host immunity in tuberculosis- More than meets the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. academic.oup.com [academic.oup.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: Rifamycin SV as a Research Tool for Clostridium difficile Studies

Audience: Researchers, scientists, and drug development professionals engaged in Clostridium difficile research.

Objective: This document provides a comprehensive guide to utilizing Rifamycin SV as a powerful research tool for investigating the physiology, antimicrobial susceptibility, and virulence characteristics of Clostridium difficile. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: The Role of Rifamycin SV in C. difficile Research

Clostridioides difficile (formerly Clostridium difficile) is a Gram-positive, spore-forming anaerobe and the leading cause of healthcare-associated infectious diarrhea.[1] Its pathogenesis is primarily mediated by the production of potent toxins, Toxin A (TcdA) and Toxin B (TcdB), and its remarkable capacity for persistence and transmission is due to the formation of highly resistant spores.[2] Understanding the fundamental biology of C. difficile and identifying novel therapeutic vulnerabilities are paramount public health goals.

The rifamycin class of antibiotics, including Rifamycin SV and its derivative rifaximin, are potent inhibitors of bacterial transcription.[3] They function by binding to the β-subunit of the DNA-dependent RNA polymerase (RpoB), thereby physically blocking the elongation of the nascent RNA strand.[4][5] This specific mechanism of action makes Rifamycin SV an invaluable tool for a range of research applications beyond its therapeutic potential. Its utility in the laboratory allows for precise investigations into:

-

Baseline antimicrobial susceptibility of clinical and laboratory strains.

-

Mechanisms and frequency of resistance development.

-

Bactericidal versus bacteriostatic activity against vegetative cells.

-

Modulation of virulence factors , such as toxin production and sporulation, at sub-inhibitory concentrations.

This guide details the principles and step-by-step protocols for leveraging Rifamycin SV in these critical areas of C. difficile research.

Mechanism of Action and the Basis of Resistance

The efficacy of Rifamycin SV is entirely dependent on its ability to bind to a specific site on the RpoB subunit of the RNA polymerase. Consequently, resistance almost universally arises from point mutations in the rpoB gene, specifically within a region known as the Rifamycin Resistance-Determining Region (RRDR).[6][7] These mutations alter the binding pocket, reducing the affinity of the drug for its target and rendering it ineffective. The most common mutations observed in resistant clinical isolates of C. difficile involve substitutions at specific amino acid positions, such as Arg505, His502, and Ser488.[6][8]

Understanding this mechanism is crucial for experimental design, as the emergence of resistance can be a significant variable in multi-day assays. Research has shown that high-level resistance can be achieved in a single mutational step, and many of these resistance mutations do not impose a significant fitness cost, allowing them to persist in a population even without selective pressure.[6][8]

Caption: Mechanism of Rifamycin SV action and resistance.

Application I: Determination of Antimicrobial Susceptibility

Scientific Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism.[9] Establishing the MIC of Rifamycin SV is the foundational experiment for any subsequent study. It provides the quantitative basis for defining strains as susceptible or resistant and is essential for setting appropriate concentrations for time-kill assays and virulence studies. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for anaerobe susceptibility testing, which form the basis of this protocol. While specific breakpoints for Rifamycin SV against C. difficile may not be universally established, a common research breakpoint for resistance is ≥32 µg/mL.[4][6][7]

Protocol 3.1: Broth Microdilution MIC Assay

This protocol determines the MIC in a liquid medium, providing a high-throughput method for testing multiple isolates.

Materials:

-

C. difficile isolates and a reference strain (e.g., ATCC 700057).

-

Anaerobic chamber or system (85% N₂, 10% H₂, 5% CO₂).

-

Pre-reduced Brucella broth supplemented with hemin, vitamin K1, and 5% laked horse blood.

-

Rifamycin SV stock solution (e.g., 1024 µg/mL in a suitable solvent like DMSO, then diluted in broth).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or plate reader (OD600nm).

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a 24-48 hour culture on Brucella blood agar, suspend several colonies in 3-5 mL of pre-reduced Brucella broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in pre-reduced Brucella broth to achieve a final target inoculum of approximately 1 x 10⁶ CFU/mL.

-

-

Plate Preparation:

-

Dispense 50 µL of pre-reduced Brucella broth into all wells of a 96-well plate.

-

Add an additional 50 µL of the highest concentration of Rifamycin SV (e.g., 64 µg/mL) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 50 µL from column 10. This creates a concentration gradient (e.g., 32 to 0.03 µg/mL).

-

Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum (from step 1) to wells in columns 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.

-

Do not add bacteria to column 12.

-

-

Incubation:

-

Place the plate in an anaerobic chamber at 37°C for 48 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Rifamycin SV that shows no visible turbidity (i.e., the first clear well). This can be confirmed by reading the OD600nm on a plate reader.

-

The growth control (column 11) must show robust turbidity, and the sterility control (column 12) must remain clear.

-

Caption: Workflow for MIC determination by broth microdilution.

Quantitative Data Summary:

| Strain Type | Rifamycin SV MIC Range (µg/mL) | Interpretation | Reference |

| Susceptible | ≤0.002 - ≤0.03 | Wild-type rpoB | [4][7][10] |

| Resistant | ≥32 - >256 | Mutation in rpoB | [4][7][11] |

Application II: Assessing Bactericidal Activity

Scientific Rationale: An MIC value only indicates growth inhibition (bacteriostatic activity) and does not reveal whether an antibiotic actively kills the bacteria (bactericidal activity). A time-kill assay provides this crucial dynamic information by measuring the rate and extent of bacterial killing over time. For severe infections, a bactericidal agent is often preferred. This assay is essential for characterizing the pharmacological profile of Rifamycin SV against C. difficile.

Protocol 4.1: Time-Kill Assay

Materials:

-

Anaerobic chamber and supplies.

-

Pre-reduced Brucella broth.

-

C. difficile isolate with a known MIC for Rifamycin SV.

-

Rifamycin SV stock solution.

-

Sterile culture tubes.

-

Phosphate-buffered saline (PBS) for serial dilutions.

-

Brucella blood agar plates for colony counting.

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Prepare an overnight culture of C. difficile in Brucella broth.

-

Dilute the overnight culture into fresh, pre-warmed Brucella broth to achieve a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

-

Assay Setup:

-

Prepare culture tubes with Brucella broth containing Rifamycin SV at various multiples of the predetermined MIC (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, and 8x MIC).

-

Inoculate each tube with the prepared bacterial suspension.

-

-

Time-Point Sampling:

-

Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each culture tube.

-

-

Quantification of Viable Cells:

-

Perform a 10-fold serial dilution of each aliquot in pre-reduced PBS.

-

Spot-plate or spread-plate 10-100 µL of appropriate dilutions onto Brucella blood agar plates.

-

Incubate the plates anaerobically at 37°C for 48 hours.

-

-

Data Analysis:

-

Count the colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[12]

-

Caption: Workflow for a time-kill assay.

Application III: Investigating Effects on Virulence Factors

Scientific Rationale: Sub-inhibitory concentrations of antibiotics can have profound effects on bacterial physiology, including the regulation of virulence factors. Investigating how Rifamycin SV affects toxin production and sporulation in C. difficile can provide insights into its potential to modulate disease severity, independent of direct killing. Disruption of the anaerobic microflora by certain antibiotics has been shown to facilitate C. difficile growth and toxin production.[13]

Protocol 5.1: Toxin Production Assay

Materials:

-

C. difficile isolate (toxigenic strain).

-

Pre-reduced Tryptone-Yeast Extract (TY) broth or other suitable medium.

-

Rifamycin SV at sub-inhibitory concentrations (e.g., 0.25x or 0.5x MIC).

-

Commercial ELISA kit for C. difficile Toxin A/B.

-

Spectrophotometer (OD600nm).

Step-by-Step Methodology:

-

Culture Setup:

-

Inoculate tubes of TY broth containing 0x MIC (control) and sub-inhibitory concentrations of Rifamycin SV with an overnight culture of C. difficile.

-

Incubate anaerobically at 37°C for a defined period (e.g., 48 or 72 hours).

-

-

Sample Processing:

-

Measure the final OD600nm of each culture to assess bacterial growth.

-

Centrifuge the cultures to pellet the cells. Collect the supernatant, which contains the secreted toxins.

-

-

Toxin Quantification:

-

Quantify the concentration of Toxin A and/or B in the supernatant using an ELISA kit, following the manufacturer’s instructions.

-

-

Data Normalization:

-

Normalize the measured toxin concentration to the OD600nm of the culture to account for any differences in bacterial density. Report results as Toxin Units/OD unit.

-

Protocol 5.2: Spore Formation (Sporulation) Assay

Scientific Rationale: Spores are the primary vehicle for C. difficile transmission and are responsible for disease recurrence.[2][14] Assays that quantify sporulation efficiency can reveal whether an antibiotic interferes with this critical survival strategy.

Materials:

-

C. difficile isolate.

-

Sporulation-specific medium (e.g., 70:30 agar or BHIS).[14]

-

Rifamycin SV at sub-inhibitory concentrations.

-

Ethanol (95%) or heat block (60°C).

-

Phase-contrast microscope.

Step-by-Step Methodology:

-

Induction of Sporulation:

-

Grow C. difficile on sporulation agar plates with and without sub-inhibitory concentrations of Rifamycin SV for 3-5 days under anaerobic conditions.

-

(Optional) Use phase-contrast microscopy to visually confirm the presence of phase-bright spores within vegetative cells.[15]

-

-

Harvesting and Quantification:

-

Harvest the bacterial growth from the plates and resuspend in pre-reduced PBS.

-

Divide the suspension into two aliquots.

-

Aliquot 1 (Total Viable Cells): Serially dilute and plate on Brucella blood agar to determine the total number of viable cells (spores + vegetative cells).

-

Aliquot 2 (Spore Count): Treat with an equal volume of 95% ethanol for 30-60 minutes at room temperature (or heat at 60°C for 20 minutes) to kill all vegetative cells. Serially dilute and plate the heat/ethanol-resistant spores.

-

-

Calculating Sporulation Efficiency:

-

After anaerobic incubation, count the colonies from both sets of plates.

-

Sporulation Efficiency (%) = (Spore CFU/mL / Total Viable Cell CFU/mL) x 100.

-

Compare the efficiency between the treated and untreated cultures.

-

Caption: Workflow for assessing Rifamycin SV's effect on virulence.

References

-

Leeds, J. A., et al. (2016). Rifamycin Resistance in Clostridium difficile Is Generally Associated with a Low Fitness Burden. Antimicrobial Agents and Chemotherapy, 60(9), 5604–5607. [Link]

-

Ewin, L., et al. (2023). In vitro models to study Clostridioides difficile infection: current systems and future advances. Current Opinion in Microbiology, 75, 102347. [Link]

-

Dang, T. T. H., et al. (2016). Rifamycin Resistance in Clostridium difficile Is Generally Associated with a Low Fitness Burden. Antimicrobial Agents and Chemotherapy. [Link]

-

O'Connor, J. R., et al. (2012). In Vivo Selection of Rifamycin-Resistant Clostridium difficile during Rifaximin Therapy. Antimicrobial Agents and Chemotherapy, 56(10), 5394–5396. [Link]

-

Curry, S. R., et al. (2009). Rifampin and Rifaximin Resistance in Clinical Isolates of Clostridium difficile. Antimicrobial Agents and Chemotherapy, 53(7), 2857–2862. [Link]

-

Zar, F. A., et al. (2013). Use of rifamycin drugs and development of infection by rifamycin-resistant strains of Clostridium difficile. Antimicrobial Agents and Chemotherapy, 57(6), 2690–2693. [Link]

-

Farrell, D. J., et al. (2011). In vitro activity and single-step mutational analysis of rifamycin SV tested against enteropathogens associated with traveler's diarrhea and Clostridium difficile. Antimicrobial Agents and Chemotherapy, 55(3), 1315–1317. [Link]

-

Ewin, L., et al. (2023). Summary of in vitro models used for studying Clostridioides difficile infection and the human gut microbiota. ResearchGate. [Link]

-

Lawley, T. D., & Young, V. B. (2013). Models for the study of Clostridium difficile infection. Gut Microbes, 4(3), 209–216. [Link]

-

Ewin, L., et al. (2023). In vitro models to study Clostridioides difficile infection: current systems and future advances. Lippincott Williams & Wilkins. [Link]

-

Imirzalioglu, C., et al. (2025). Rifaximin resistance in Clostridioides difficile is associated with specific rpoB alleles and multilocus sequence typing (MLST) clades. BMC Microbiology. [Link]

-

MedPath. (2026). rifampin - FDA Drug Approval Details. [Link]

-

Garey, K. W., & Ghantoji, S. S. (2008). Rifamycin antibiotics for treatment of Clostridium difficile-associated diarrhea. The Annals of Pharmacotherapy, 42(6), 827–835. [Link]

-

ResearchGate. (2025). Time-kill assay of most potent hits and control antibiotics against C. difficile. [Link]

-

ResearchGate. (2021). Minimum inhibitory concentration (MIC) values of selected antibiotics against C. difficile isolates by E-tests. [Link]

-

Medscape. Aemcolo, rifamycin SV MMX. [Link]

-

LITFL. (2020). Minimum Inhibitory Concentration. [Link]

-

Wickramage, I. U., & Sun, X. (2021). Mechanisms of antibiotic resistance of Clostridioides difficile. Essays in Biochemistry, 65(3), 445–456. [Link]

-

MedShadow. (2025). Can Rifaximin (Rifamycin derivative) cause Clostridioides difficile (C. diff) infection? [Link]

-

Donskey, C. J., et al. (2001). Effect of Antibiotic Treatment on Growth of and Toxin Production by Clostridium difficile in the Cecal Contents of Mice. Antimicrobial Agents and Chemotherapy, 45(10), 2933–2935. [Link]

-

Zar, F. A., et al. (2013). Use of Rifamycin Drugs and Development of Infection by Rifamycin-Resistant Strains of Clostridium difficile. Antimicrobial Agents and Chemotherapy, 57(6), 2690–2693. [Link]

-

Anton, P. M., et al. (2004). Rifalazil Treats and Prevents Relapse of Clostridium difficile-Associated Diarrhea in Hamsters. Antimicrobial Agents and Chemotherapy, 48(10), 3965–3970. [Link]

-

Sorg, J. A., & Dineen, S. S. (2015). Isolating and Purifying Clostridium difficile Spores. Methods in Molecular Biology, 1335, 137–146. [Link]

-

Semenyuk, E. G., et al. (2014). Spore Formation and Toxin Production in Clostridium difficile Biofilms. PLoS ONE, 9(4), e95302. [Link]

-

Shen, A. (2018). Clostridioides difficile Biology: Sporulation, Germination, and Corresponding Therapies for C. difficile Infection. Frontiers in Cellular and Infection Microbiology, 8, 29. [Link]

-

Putnam, E. E., & Shen, A. (2016). Inducing and Quantifying Clostridium difficile Spore Formation. Methods in Molecular Biology, 1476, 117–128. [Link]

-

Pereira, F. C., et al. (2015). Regulation of Clostridium difficile Spore Formation by the SpoIIQ and SpoIIIA Proteins. PLoS Genetics, 11(10), e1005562. [Link]

Sources

- 1. In vitro models to study Clostridioides difficile infection: current systems and future advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Clostridioides difficile Biology: Sporulation, Germination, and Corresponding Therapies for C. difficile Infection [frontiersin.org]

- 3. Rifamycin antibiotics for treatment of Clostridium difficile-associated diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rifampin and Rifaximin Resistance in Clinical Isolates of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of antibiotic resistance of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rifamycin Resistance in Clostridium difficile Is Generally Associated with a Low Fitness Burden - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Selection of Rifamycin-Resistant Clostridium difficile during Rifaximin Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rifamycin Resistance in Clostridium difficile Is Generally Associated with a Low Fitness Burden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. litfl.com [litfl.com]

- 10. In vitro activity and single-step mutational analysis of rifamycin SV tested against enteropathogens associated with traveler's diarrhea and Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rifaximin resistance in Clostridioides difficile is associated with specific rpoB alleles and multilocus sequence typing (MLST) clades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Antibiotic Treatment on Growth of and Toxin Production by Clostridium difficile in the Cecal Contents of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolating and Purifying Clostridium difficile Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inducing and Quantifying Clostridium difficile Spore Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rifamycin SV Sodium Salt in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Rifamycin SV sodium salt is a semisynthetic, broad-spectrum antibiotic belonging to the ansamycin group. Its primary application in eukaryotic cell culture is the prevention and elimination of bacterial contamination. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Rifamycin SV sodium salt. It details the underlying mechanism of action, provides validated protocols for decontamination, summarizes critical technical data, and offers troubleshooting advice to ensure robust and reliable cell culture practices.

Mechanism of Action: Selective Inhibition of Bacterial Transcription

The efficacy and safety of Rifamycin SV in cell culture applications hinge on its highly selective mechanism of action.[1]

-

Target: Rifamycin SV specifically targets the bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA.[2]

-

Binding Site: It binds with high affinity to the β-subunit of the prokaryotic RNAP.[3] This binding site is structurally distinct from that of eukaryotic RNA polymerases found in mammalian cells.[1][4]

-

Inhibitory Effect: By binding to the β-subunit, Rifamycin SV creates a steric clash, physically obstructing the path of the elongating RNA chain after the first few phosphodiester bonds have been formed.[4] This effectively halts the initiation of transcription, leading to a cessation of protein synthesis and ultimately, bacterial cell death.[1][2]

This high degree of selectivity for the bacterial enzyme over its mammalian counterparts is the cornerstone of its utility, allowing it to eliminate bacteria with minimal toxicity to the host cell culture.[1]

Caption: Mechanism of Rifamycin SV action.

Key Applications in Cell Culture

The principal application of Rifamycin SV sodium salt in a cell culture context is the control of bacterial contaminants.

-

Elimination of Active Contamination: It is used to rescue valuable cell cultures that have been contaminated with bacteria. It is effective against a wide range of Gram-positive bacteria and moderately effective against Gram-negative organisms.[5]

-

Mycoplasma Eradication: While other antibiotics are often the first line of defense, rifamycins are used in treating mycobacterial infections and can be considered as part of a broader strategy against mycoplasma, which are common and insidious cell culture contaminants.[2][6]

-

Prophylactic Use: In certain high-risk applications, a low concentration of Rifamycin SV can be maintained in the culture medium to prevent the establishment of bacterial contamination. However, continuous use of antibiotics is generally discouraged as it can mask poor aseptic technique and lead to the development of resistant strains.[7]

Protocols for Cell Culture Use

3.1. Reagent Preparation and Storage

-

Stock Solution Preparation:

-

Rifamycin SV sodium salt is soluble in organic solvents like DMSO and ethanol to approximately 30 mg/mL.[8] It is sparingly soluble in aqueous buffers.[8]

-

To prepare a stock solution for cell culture, first dissolve the powder in a minimal amount of sterile DMSO or ethanol. Then, dilute it to the desired final stock concentration (e.g., 10 mg/mL) with sterile phosphate-buffered saline (PBS) or cell culture medium.[8]

-

Example: To make a 10 mg/mL stock, dissolve 50 mg of Rifamycin SV sodium salt in 0.5 mL of DMSO, then add 4.5 mL of sterile PBS.

-

Filter-sterilize the final stock solution through a 0.22 µm syringe filter.

-

-

Storage:

-

Store the powder at -20°C, protected from light and moisture, for up to 4 years.[8]

-

Aliquot the sterile stock solution into single-use volumes and store at -20°C for up to 1 month or -80°C for up to 6 months.[9] Avoid repeated freeze-thaw cycles.[9][10] Aqueous solutions are not recommended for storage for more than one day.[8]

-

3.2. Protocol 1: Elimination of Active Bacterial Contamination

This protocol is designed to rescue a cell culture showing visible signs of bacterial contamination (e.g., cloudy medium, pH changes, microscopic observation of bacteria).

-

Initial Wash: Aspirate the contaminated medium from the culture vessel. Wash the cell monolayer gently two to three times with sterile PBS to remove as much of the contaminated medium and free-floating bacteria as possible.

-

Treatment Initiation: Add fresh, pre-warmed culture medium containing the treatment concentration of Rifamycin SV. A typical starting concentration is 10 µg/mL.

-

Incubation: Incubate the culture under standard conditions (e.g., 37°C, 5% CO₂) for 3-4 days.

-

Medium Change: After the initial incubation, aspirate the antibiotic-containing medium and replace it with fresh medium containing the same concentration of Rifamycin SV.

-

Monitor and Repeat: Continue this treatment cycle (steps 3-4) for a total of 2 to 3 cycles (approximately 7 to 12 days). Monitor the culture daily for signs of contamination and cell health.

-

Recovery Phase: After the treatment period, culture the cells for at least two weeks in antibiotic-free medium.

-

Verification of Eradication: Test the culture for any residual contamination. This can be done by plating a sample of the culture supernatant on a nutrient agar plate or by using a sensitive PCR-based mycoplasma detection kit if mycoplasma was the suspected contaminant.

Caption: Workflow for bacterial decontamination.

Technical Data and Considerations

4.1. Recommended Working Concentrations

The effective concentration of Rifamycin SV can vary depending on the bacterial species and the severity of the contamination.

| Application | Target Organism | Typical Concentration Range | Notes |

| Decontamination | Gram-positive bacteria | 5 - 15 µg/mL | Highly effective.[5] |

| Decontamination | Gram-negative bacteria | 10 - 25 µg/mL | Moderately effective.[5] |

| Decontamination | Mycobacterium tuberculosis | 0.03 - 0.16 µg/mL | Potent activity, useful as a reference for mycoplasma work.[9][11] |

| Prophylactic Use | General Bacteria | 1 - 5 µg/mL | Use with caution; not a substitute for good aseptic technique.[7] |

4.2. Cytotoxicity in Mammalian Cells

While Rifamycin SV has high selectivity for bacterial RNAP, high concentrations can exert toxic effects on eukaryotic cells. It is crucial to determine the optimal concentration that is effective against bacteria while being minimally toxic to the specific cell line being used.

A study on the closely related Rifampicin provides a useful reference for potential cytotoxicity.[12][13]

| Cell Type | Time | Concentration with >70% Viability | Concentration with <70% Viability |

| Keratinocytes, Fibroblasts | 72 hours | Up to 50 µg/mL | 200 µg/mL |

| HaCaT (immortalized keratinocytes) | 72 hours | Up to 50 µg/mL | 200 µg/mL |

| 3T3 (fibroblasts) | 48-72 hours | Up to 50 µg/mL | 200 µg/mL |

Data adapted from studies on Rifampicin, a closely related rifamycin.[12][13]

It is strongly recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line before initiating a decontamination protocol.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Contamination Persists | 1. Bacterial resistance to Rifamycin SV. 2. Concentration is too low. 3. Contamination is too severe. 4. Ineffective against the specific bacterial strain (e.g., some Gram-negatives). | 1. Test a different class of antibiotic. 2. Increase the concentration, checking for cytotoxicity. 3. It may be necessary to discard the culture. 4. Switch to an antibiotic with a broader Gram-negative spectrum. |

| Eukaryotic Cells are Dying | 1. Rifamycin SV concentration is too high. 2. The cell line is particularly sensitive. 3. Synergistic toxicity with other media components. | 1. Reduce the antibiotic concentration. 2. Perform a dose-response curve to find a non-toxic concentration. 3. Culture cells in antibiotic-free medium to recover before re-treating at a lower dose. |

| Contamination Reappears After Treatment | 1. Treatment duration was too short. 2. A small number of bacteria persisted (persister cells). 3. Re-contamination from an environmental source. | 1. Extend the treatment period for another cycle. 2. Use a combination of antibiotics with different mechanisms of action. 3. Review and reinforce aseptic technique and lab hygiene. |

References

-

MP Biomedicals. Rifamycin Sv Sodium Salt. [Link]

-

Patsnap Synapse. (2024, June 14). What is Rifamycin Sodium used for? [Link]

-

Wikipedia. Rifamycin. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Rifamycin Sodium? [Link]

-

National Center for Biotechnology Information. (2024). In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models. [Link]

-

MilliporeSigma. Rifamycin SV =900unitsdrybasis 14897-39-3. [Link]

-

PubMed. (2025, July 8). In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models. [Link]

-

National Center for Biotechnology Information. Antibiotic Control of Mycoplasma in Tissue Culture. [Link]

-

John Wiley & Sons, Inc. (2014, April 15). "Eradication of Mycoplasma Contaminations from Cell Cultures". In: Current Protocols in Molecular Biology. [Link]

-

National Center for Biotechnology Information. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin. [Link]

Sources

- 1. What is the mechanism of Rifamycin Sodium? [synapse.patsnap.com]

- 2. What is Rifamycin Sodium used for? [synapse.patsnap.com]

- 3. mpbio.com [mpbio.com]

- 4. Rifamycin - Wikipedia [en.wikipedia.org]

- 5. Rifamycin SV (sodium salt hydrate) | Cayman Chemical | Biomol.com [biomol.com]

- 6. dkfz.de [dkfz.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving Rifamycin SV sodium salt hydrate aqueous solubility

Topic: Optimization of Aqueous Solubility & Stability

Executive Summary: The Solubility-Stability Paradox

Welcome to the technical guide for Rifamycin SV Sodium Salt . As researchers, you likely face a specific chemical paradox with this ansamycin antibiotic:

-

Solubility: The sodium salt requires a neutral-to-alkaline environment (pH > 7.[1]0) to maintain ionization and solubility.[1] In acidic conditions, it protonates to the free acid and precipitates.

-

Stability: In alkaline, aerobic environments, Rifamycin SV (Yellow) rapidly undergoes oxidative degradation to Rifamycin S (Red/Brown).[2][1]

The Core Directive: You cannot simply "dissolve and go." You must actively manage the Redox Potential and pH simultaneously. This guide provides the protocols to navigate this trade-off.

Module 1: Troubleshooting & FAQs

Scenario A: "My solution turned from yellow to red/brown within minutes."

Diagnosis: Oxidative Degradation.[2]

You have inadvertently oxidized Rifamycin SV (hydroquinone form) to Rifamycin S (quinone form).[2][1] This is catalyzed by atmospheric oxygen, high pH, and trace metal ions (especially

The Fix: The "Ascorbate Shield" Protocol Do not dissolve Rifamycin SV directly in water. You must create a reducing environment first.

-

Prepare Solvent: Degas your water or buffer (sparge with

or Ar for 15 mins). -

Add Antioxidant: Dissolve L-Ascorbic Acid (Vitamin C) or Sodium Ascorbate at a 1:1 to 2:1 molar ratio relative to Rifamycin.[2][1]

-

Why? Ascorbate acts as a sacrificial reducing agent, keeping the drug in the SV form.

-

-

Add Drug: Add the Rifamycin SV Sodium Salt to this pre-reduced solution.

-

Check pH: Ascorbic acid will lower pH. Adjust back to pH 7.0–7.5 using dilute NaOH. Caution: Do not overshoot pH > 8.0, or autoxidation accelerates.[2]

Scenario B: "I added PBS, and the solution became cloudy/precipitated."

Diagnosis: Salting Out & Protonation.

Rifamycin SV is a large, hydrophobic molecule (

-

Ionic Strength: High salt concentrations (like 10x PBS) can trigger "salting out."[2][1]

-

pH Crash: Standard PBS is pH 7.4, but adding the drug (or if the stock was acidic) might drop the pH below the pKa of the phenolic groups, causing the free acid to precipitate.

The Fix: The Co-Solvent Spike For simple in vitro experiments where 100% aqueous is not mandatory:

-

Dissolve Rifamycin SV in DMSO (Dimethyl Sulfoxide) at 30 mg/mL (Stock).

-

Dilute this stock into your aqueous buffer.

Scenario C: "I need a high concentration (10 mg/mL+) for injection, without DMSO."

Diagnosis: Exceeding Intrinsic Solubility.[2][1] Simple pH adjustment is insufficient for high loads. You require a host-guest inclusion complex.[2][1]

The Fix: Cyclodextrin Complexation

Use 2-Hydroxypropyl-

Protocol:

-

Prepare 20% (w/v) HP-

-CD in water.[2][1] -

Stir for 3–6 hours at Room Temperature (protected from light).

-

Filter (0.22

m) to remove uncomplexed drug.[2][1]

Module 2: Data & Solubility Thresholds

Table 1: Solubility Profile of Rifamycin SV Sodium Salt

| Solvent System | Solubility Limit ( | Stability Risk | Recommended Use |

| Water (Degassed) | > 50 mg/mL* | High (Oxidation) | Immediate use only |

| DMSO | ~ 30 mg/mL | High (Stable) | Stock solutions (frozen) |

| Ethanol | ~ 30 mg/mL | Moderate | Stock solutions |

| PBS (pH 7.2) | < 0.5 mg/mL | Moderate | Cell culture (diluted) |

| 20% HP- | > 10 mg/mL | High (Stable) | In vivo / Parenteral |

*Note: While technically soluble in water, it is unstable without antioxidants.[2]

Module 3: Visualizing the Workflows

Figure 1: The Solubility/Stability Decision Matrix

Caption: Logical flow for selecting the correct formulation strategy based on concentration requirements and experimental constraints.

Figure 2: The Oxidation Mechanism & Prevention

Caption: Mechanism of Rifamycin SV degradation to Rifamycin S and the blocking action of Ascorbate.

Module 4: Experimental Protocol (Self-Validating)

Protocol: Preparation of Stable Aqueous Stock (10 mg/mL)

Use this for animal injections or sensitive cell culture where DMSO is prohibited.[2][1]

-

Materials:

-

Step-by-Step:

-

Step 1 (Carrier): Dissolve 2.0 g of HP-

-CD in 8 mL of WFI.[2][1] -

Step 2 (Protection): Add 10 mg Sodium Ascorbate to the solution.[2][1] Vortex until dissolved.[8]

-

Step 3 (Active): Weigh 100 mg Rifamycin SV.[2][1] Slowly add to the vortexing solution.

-

Step 4 (Equilibration): Stir at 500 RPM for 2 hours at room temperature. The solution should be clear deep yellow.

-

Step 5 (Validation): Check pH.[2][1][8][9] If < 6.5, adjust carefully with 0.1N NaOH to pH 7.0.[2]

-

Step 6 (Finalize): Add WFI to a final volume of 10 mL. Filter sterilize (0.22

m).[2][1]

-

-

Validation Check:

References

-

Maggi, N., et al. (1966).[2][1] Rifamycin SV: A review of its properties and clinical applications. Chemotherapy, 11, 285-302.[2][1]

-

Gallo, G. G., & Radaelli, P. (1976).[2][1] Rifamycins.[3][4][5][6][8][10][11][12][13][14] In Analytical Profiles of Drug Substances (Vol. 5, pp. 467-513).[2][1] Academic Press.

-

Sensi, P. (1983).[2][1] History of the development of rifampin. Reviews of Infectious Diseases, 5(Supplement_3), S402-S406.[2][1]

-

Loftsson, T., & Brewster, M. E. (2010).[2][1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2][1] (Contextual grounding for HP-

-CD protocol).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Rifamycin SV (sodium salt hydrate) | Cayman Chemical | Biomol.com [biomol.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Rifamycin Sodium Salt CAS 14897-39-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inclusion Complexes of Rifampicin with Native and Derivatized Cyclodextrins: In Silico Modeling, Formulation, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aerobic oxidation of rifamycin SV to rifamycin S catalyzed by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ternary Inclusion Complexes of Rifaximin with β-Cyclodextrin and Sodium Deoxycholate for Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Oxygen Enhancement of bactericidal activity of rifamycin SV on Escherichia coli and aerobic oxidation of rifamycin SV to rifamycin S catalyzed by manganous ions: the role of superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ascorbic acid improves stability and pharmacokinetics of rifampicin in the presence of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Rifamycin SV Crystallization

A Guide for Researchers and Drug Development Professionals

This guide serves as a technical resource for scientists and researchers encountering challenges with the crystallization of Rifamycin SV. As a complex macrocyclic antibiotic, its crystallization is a critical step for purification, ensuring stability, and achieving the desired solid-state properties for downstream applications. This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues, grounded in established scientific principles.

Section 1: Foundational Concepts in Rifamycin SV Crystallization